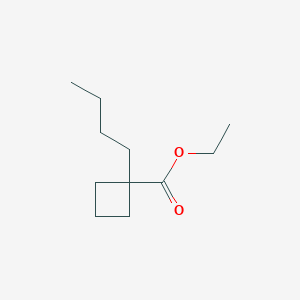
Ethyl 1-butylcyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-butylcyclobutane-1-carboxylate is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclobutane ring substituted with an ethyl group and a butyl group at the 1-position, and a carboxylate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-butylcyclobutane-1-carboxylate typically involves the esterification of 1-butylcyclobutane-1-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
1-butylcyclobutane-1-carboxylic acid+ethanolacid catalystethyl 1-butylcyclobutane-1-carboxylate+water
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The product is then separated and purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-butylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 1-butylcyclobutane-1-carboxylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The ester can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves using a strong acid like hydrochloric acid (HCl), while basic hydrolysis (saponification) uses a strong base like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Hydrolysis: 1-butylcyclobutane-1-carboxylic acid and ethanol.
Reduction: 1-butylcyclobutanol.
Oxidation: Various carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Ethyl 1-butylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: It may be used in studies involving the metabolism and biotransformation of cycloalkane derivatives.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or prodrugs.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-butylcyclobutane-1-carboxylate depends on its specific application. In general, esters can act as prodrugs, releasing the active carboxylic acid upon hydrolysis in the body. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyclobutane-1-carboxylate: Similar structure but lacks the butyl group.
Butyl cyclobutane-1-carboxylate: Similar structure but lacks the ethyl group.
Methyl 1-butylcyclobutane-1-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of both an ethyl and a butyl group on the cyclobutane ring, which can influence its chemical reactivity and physical properties compared to other similar compounds.
Properties
CAS No. |
62407-82-3 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
ethyl 1-butylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C11H20O2/c1-3-5-7-11(8-6-9-11)10(12)13-4-2/h3-9H2,1-2H3 |
InChI Key |
HRCQKRUPQVVREJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCC1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


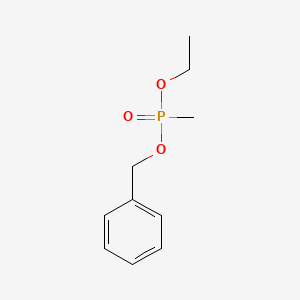
![Propyl 2-[3-(2-aminophenyl)acryloyl]benzoate](/img/structure/B14532717.png)
![7-[4-(3-Hydroxydec-1-EN-1-YL)-1-methyl-2-oxopyrrolidin-3-YL]heptanoic acid](/img/structure/B14532729.png)
![2-Chloro-N-{3-[(2-chlorophenyl)(hydroxy)methyl]thiophen-2-yl}acetamide](/img/structure/B14532735.png)
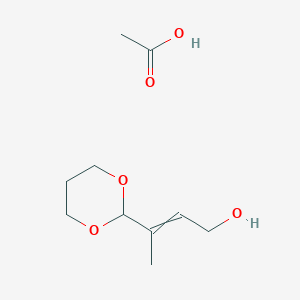
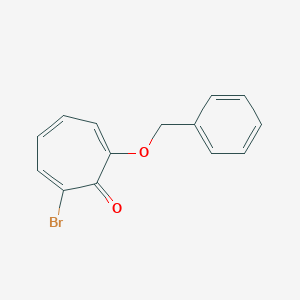
![Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-](/img/structure/B14532756.png)
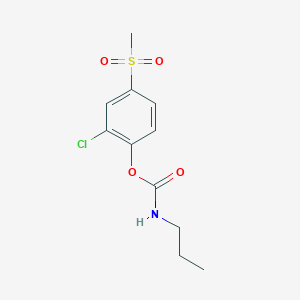
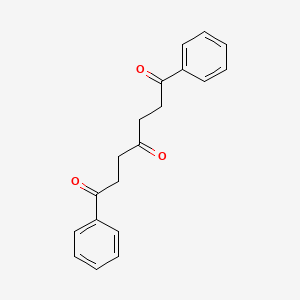

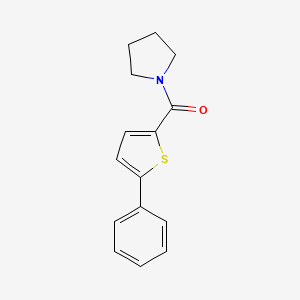
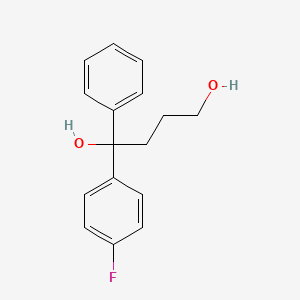
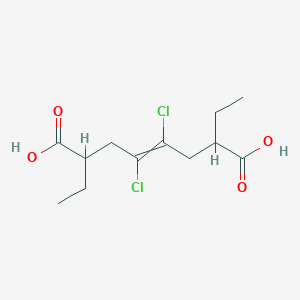
![N-[2-(9H-Fluoren-9-YL)ethyl]acetamide](/img/structure/B14532794.png)
